molecular formula C16H13BrF3NO3 B3040539 N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide CAS No. 215519-06-5

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Cat. No.: B3040539
CAS No.: 215519-06-5
M. Wt: 404.18 g/mol
InChI Key: UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is a chemical compound known for its unique properties and applications in various scientific research domains. This compound is characterized by the presence of a trifluoromethoxy group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 4-bromophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the propanamide group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide finds applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-chloropropanamide
  • N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-iodopropanamide
  • N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-fluoropropanamide

Uniqueness

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.